molecular formula C7H5ClN4O2 B13548506 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B13548506
M. Wt: 212.59 g/mol
InChI Key: AZANPOJUVGFVCN-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with an amino group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with appropriate reagents. For instance, the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride can yield triazolopyridines . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which results in the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The microwave-mediated, catalyst-free synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution can introduce various functional groups at the chlorine position.

Scientific Research Applications

2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating various diseases.

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the amino group, chlorine atom, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

2-amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H5ClN4O2/c8-4-1-3(6(13)14)2-5-10-7(9)11-12(4)5/h1-2H,(H2,9,11)(H,13,14)

InChI Key

AZANPOJUVGFVCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N2C1=NC(=N2)N)Cl)C(=O)O

Origin of Product

United States

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